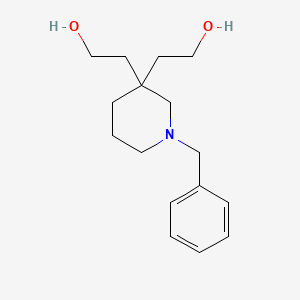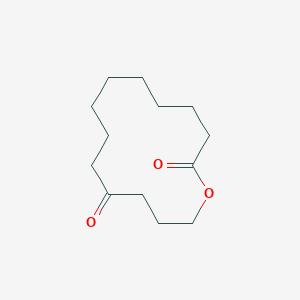![molecular formula C11H14O3 B12552947 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one CAS No. 143500-50-9](/img/structure/B12552947.png)
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a hydroxyl group, a methylbutenyl side chain, and an oxabicycloheptene core, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the desired position.
Attachment of the methylbutenyl side chain: This can be accomplished through a series of alkylation reactions, using reagents like methylbutenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, Jones reagent, PCC.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution reagents: Thionyl chloride, phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions include ketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory pathway.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: This compound shares a similar hydroxyl and methylbutenyl structure but differs in its overall framework and functional groups.
3-Methylbut-3-en-1-yl methacrylate: Another compound with a methylbutenyl side chain, used in polymer chemistry.
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one: A structurally related compound with different functional groups and applications.
Uniqueness
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, a methylbutenyl side chain, and an oxabicycloheptene core sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
143500-50-9 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
5-hydroxy-3-(3-methylbut-3-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8,10-12H,1,3-4H2,2H3 |
InChI 键 |
SOKWFYBMNKNSKE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCC1=CC(C2C(C1=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


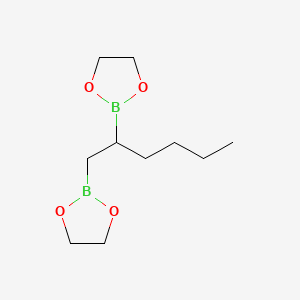
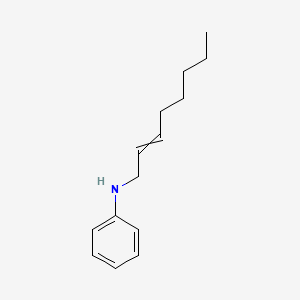



![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
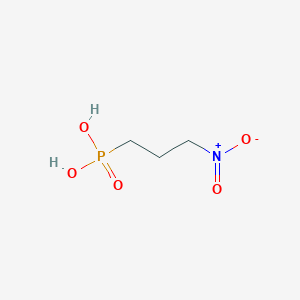

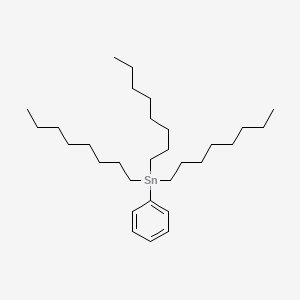
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
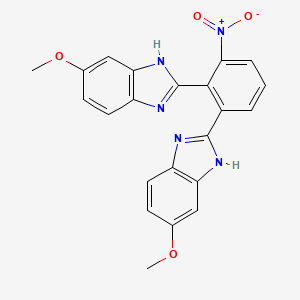
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
